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CLR457

Cat. No.: B1192527
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Description

Significance of the PI3K/AKT/mTOR Signaling Network in Cellular Homeostasis

The PI3K/AKT/mTOR signaling network is a crucial intracellular pathway that plays a pivotal role in maintaining cellular homeostasis. nih.govelifesciences.org This highly conserved pathway is activated by a multitude of upstream signals, including growth factors and hormones, and in turn, regulates a vast array of downstream cellular functions. nih.gov Key among these are cell growth, proliferation, survival, and metabolism. nih.gov The pathway is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Once activated, AKT phosphorylates a wide range of substrates, including the mammalian target of rapamycin (B549165) (mTOR), to orchestrate the cellular response. nih.gov Through this intricate cascade, the PI3K/AKT/mTOR network ensures that cells respond appropriately to their environment, growing and dividing when necessary and undergoing programmed cell death when damaged or no longer needed, thus preserving tissue and organismal health.

Deregulation of the PI3K Pathway in Pathological Contexts

Given its central role in regulating fundamental cellular processes, it is not surprising that deregulation of the PI3K/AKT/mTOR pathway is a frequent event in a wide range of human pathologies, particularly cancer. nih.govresearchgate.net Hyperactivation of this pathway can occur through various mechanisms, including mutations in the genes encoding PI3K catalytic subunits (such as PIK3CA), loss-of-function mutations in the tumor suppressor PTEN (a negative regulator of the pathway), or amplification of growth factor receptors that act upstream of PI3K. nih.govnih.gov This aberrant signaling promotes uncontrolled cell proliferation, inhibits apoptosis (programmed cell death), and enhances cell survival, all of which are hallmark characteristics of cancer. nih.gov The overactive PI3K pathway provides cancer cells with a significant growth and survival advantage, contributing to tumor initiation, progression, and resistance to therapy. researchgate.net Consequently, the PI3K/AKT/mTOR network has emerged as a major focus for the development of targeted cancer therapies.

Overview of PI3K as a Molecular Target in Drug Discovery

The frequent hyperactivation of the PI3K pathway in human cancers has made it one of the most attractive molecular targets for the development of new anticancer drugs. nih.govnih.gov The central role of PI3K enzymes in driving tumor cell growth and survival provides a strong rationale for the development of inhibitors that can block their activity. nih.gov The goal of PI3K-targeted therapies is to selectively inhibit the aberrant signaling in cancer cells, thereby suppressing their proliferation and inducing apoptosis, while minimizing damage to normal, healthy cells. The development of PI3K inhibitors has been a major focus of oncology drug discovery efforts for over a decade, leading to a diverse pipeline of investigational agents with different mechanisms of action and selectivity profiles. nih.gov These inhibitors can be broadly categorized into pan-PI3K inhibitors, which target all Class I PI3K isoforms, and isoform-selective inhibitors, which are designed to target specific PI3K isoforms (α, β, δ, or γ). nih.gov

Historical Context of Pan-Class I PI3K Inhibitor Research

The initial efforts in targeting the PI3K pathway led to the development of pan-Class I PI3K inhibitors, which were designed to block the activity of all four Class I isoforms (p110α, p110β, p110δ, and p110γ). The rationale behind this approach was that broad inhibition of PI3K signaling would provide a robust anti-tumor effect across a wide range of cancers with different underlying mechanisms of pathway activation.

The first generation of pan-PI3K inhibitors, such as buparlisib (B177719) (BKM120) and pictilisib (B1683980) (GDC-0941), entered clinical trials with considerable anticipation. nih.gov These early inhibitors demonstrated the feasibility of targeting the PI3K pathway and showed preliminary signs of anti-tumor activity in some patients. However, their clinical development was often hampered by significant toxicities. The broad inhibition of all PI3K isoforms, which also play important roles in normal physiological processes, led to a range of on-target side effects, including hyperglycemia, rash, and gastrointestinal issues. These toxicities often limited the achievable therapeutic window, making it challenging to administer doses high enough to achieve sustained tumor inhibition without causing unacceptable side effects. The experiences with these first-generation inhibitors highlighted the need for more refined therapeutic strategies, including the development of isoform-selective inhibitors and novel dosing schedules, to improve the therapeutic index of PI3K-targeted therapies.

Properties

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CLR457;  CLR-457;  CLR 457.

Origin of Product

United States

Mechanistic Elucidation of Clr457 Activity in Preclinical Models

In Vitro Molecular Inhibition Profiling of Class I PI3K Isoforms

In vitro biochemical assays have demonstrated CLR457's inhibitory potency across the different class I PI3K isoforms nih.govnih.govresearchgate.netprobechem.com. The half-maximal inhibitory concentration (IC50) values for this compound against these isoforms are detailed in Table 1 nih.govnih.govresearchgate.netprobechem.com. This compound exhibited IC50 values of 89 ± 29 nM for p110α, 56 ± 35 nM for p110β, 39 ± 10 nM for p110δ, and 230 ± 31 nM for p110γ nih.govnih.govresearchgate.netprobechem.com.

Table 1: In Vitro Inhibition Profile of this compound Against Class I PI3K Isoforms

PI3K IsoformIC50 (nM) ± Standard Deviation
p110α89 ± 29
p110β56 ± 35
p110δ39 ± 10
p110γ230 ± 31

Beyond its pan-class I PI3K inhibition, in vitro profiling studies indicated that this compound also inhibits common oncogenic mutations of the PIK3CA gene, which encodes the p110α catalytic subunit nih.govprobechem.commdpi.com. Specifically, this compound demonstrated inhibitory activity against the E545K (helical domain mutation) and H1047R (kinase domain mutation) PIK3CA mutant isoforms nih.govprobechem.com. These mutations are frequently observed in human cancers, particularly breast cancers, and lead to a constitutively active enzyme with oncogenic capacity fortunepublish.comgoogle.comnih.gov. The E545K and H1047R mutations hyperactivate PI3K and drive oncogenicity google.com.

Cellular Pathway Modulation by this compound

The PI3K/AKT/mTOR signaling cascade is a crucial pathway involved in fundamental cellular activities such as growth, proliferation, survival, motility, and metabolism fortunepublish.come3s-conferences.orgnih.gov. This compound, as a PI3K inhibitor, is designed to interfere with this pathway. While specific detailed findings on the direct impact of this compound on AKT and mTOR phosphorylation levels or other cascade components were not explicitly detailed in the provided snippets beyond its general PI3K inhibition, the broader context of PI3K inhibitors suggests their role in disrupting this axis fortunepublish.come3s-conferences.orgnih.gov.

This compound has been shown to affect downstream cellular processes. In preclinical studies, this compound exhibited dose-dependent antitumor activity nih.govnih.govresearchgate.net. Furthermore, it interfered with glucose homeostasis in PI3K-mutant tumor xenografts nih.govnih.govresearchgate.net. This interference with glucose homeostasis is a known effect of PI3K inhibitors, particularly those targeting p110α, which is primary for activating PI3K signaling downstream of insulin (B600854) receptors mdpi.com.

Investigation of this compound Activity in Preclinical In Vivo Models

To characterize its in vivo antitumor activity, this compound was evaluated in xenograft nude rat and mouse models nih.gov. Oral administration of this compound demonstrated dose-proportional antitumor activity against Rat1-myr-p110α xenografts in nude rats nih.gov. Preclinical studies generally indicated that this compound, as a pan-PI3K inhibitor, inhibited the growth of tumor xenografts that possessed a constitutively active PI3K pathway nih.gov. The compound also interfered with glucose homeostasis in PI3K-mutant tumor xenografts in these preclinical settings nih.govnih.govresearchgate.net.

Rational Design and Lead Optimization Strategies for Pan-Class I PI3K Inhibition

The rational design and lead optimization of this compound were driven by specific objectives to create a "best-in-class profile" among pan-class I PI3K inhibitors. acs.orgnih.gov This involved a multi-faceted approach to enhance on-target efficacy while minimizing liabilities observed with earlier compounds.

Another key optimization strategy for this compound was the modulation of its central nervous system (CNS) penetration. nih.govacs.orgnih.gov High CNS penetration of certain PI3K inhibitors, like buparlisib (B177719), contributed to their toxicity profiles. nih.gov this compound was specifically designed to minimize CNS penetration to ensure targeted activity primarily outside the brain. nih.govabmole.com Preclinical studies demonstrated minimal CNS exposure, with the mean tissue/plasma exposure ratio of this compound in the brain measured at 0.07, indicating its non-CNS-penetrant nature. nih.gov

Structure-Activity Relationship (SAR) studies played a pivotal role in guiding the development of this compound. These studies involved systematic modifications to the chemical structure, with a focus on optimizing potency, isoform selectivity, and the desired pharmacokinetic and safety profiles. acs.orgnih.govacs.orgfrontiersin.orgnih.gov The optimization process, starting from compounds like buparlisib, aimed to balance the pan-class I PI3K inhibition profile while simultaneously addressing off-target activities and CNS penetration. acs.orgnih.gov Although specific detailed SAR data for this compound itself are typically found in dedicated medicinal chemistry publications, the general principles involved the careful modification of chemical moieties to influence binding affinity to PI3K isoforms, improve metabolic stability, and achieve the desired non-CNS penetrant and non-microtubule-destabilizing characteristics. acs.orgnih.govfrontiersin.orgnih.gov

Molecular Interactions and Binding Modes of this compound with PI3K Isoforms

This compound functions as a potent and balanced pan-class I PI3K inhibitor, demonstrating inhibitory activity across all four class I isoforms: p110α, p110β, p110δ, and p110γ. nih.govresearchgate.netnih.gov Its inhibitory potencies (IC50 values) against these isoforms are detailed in the table below. nih.govresearchgate.netnih.gov

PI3K IsoformIC50 (nM) ± Standard Deviation
p110α89 ± 29
p110β56 ± 35
p110δ39 ± 10
p110γ230 ± 31
Data based on nih.govresearchgate.netnih.gov.

Crystallographic analysis provides crucial insights into the molecular interactions and binding modes of inhibitors with their target enzymes. For this compound, cocrystallization studies have been performed. Specifically, this compound (referred to as compound 40 in some contexts) has been cocrystallized with the kinase domain of PI3Kα, yielding structural data with PDB code 7TZ7. acs.org

Generally, small molecule PI3K inhibitors, including pan-class I inhibitors like this compound, typically bind to the ATP binding site within the kinase domain of the PI3K catalytic subunit. frontiersin.orgnih.govresearchgate.net This site is highly conserved across class I PI3K isoforms and is located between the two lobes of the kinase domain, separated by a hinge region. researchgate.net Inhibitors often mimic the adenine (B156593) ring of ATP, anchoring into the binding site through hydrogen bonds. frontiersin.orgnih.govresearchgate.net The specific interactions within the ATP binding pocket, including hydrogen bonding networks and hydrophobic contacts, contribute to the compound's potency and isoform selectivity profile. The crystallographic data for this compound with PI3Kα (PDB: 7TZ7) would reveal the precise atomic-level interactions that underpin its pan-class I inhibitory activity, including how it achieves a balanced inhibition across the isoforms and avoids off-target interactions like microtubule destabilization. acs.org

Computational Modeling and Docking Studies of Ligand-Target Interactions

Computational modeling and docking studies play a vital role in understanding the intricate interactions between ligands like NVP-CLR457 and their biological targets. These in silico approaches allow for the prediction of binding modes, affinities, and the identification of key residues involved in ligand-protein complexes. For NVP-CLR457, computational studies have been performed to assess its interactions with PI3K isoforms. citeab.comguidetopharmacology.org

In studies related to PI3K inhibitors, computational methods such as molecular docking using programs like Schrodinger's Glide have been employed to calculate docking scores, Glide energy, and Glide emodel values. guidetopharmacology.org These calculations help in evaluating the potential binding strength and orientation of a ligand within the target's active site. For instance, in comparative studies, NVP-CLR457's calculated docking parameters were found to be lower than those of reference compounds like cisplatin, indicating favorable binding. guidetopharmacology.org The preparation of target proteins for these studies typically involves specific computational wizards to ensure accurate modeling of the binding environment. guidetopharmacology.org The integration of molecular docking with experimental techniques, such as X-ray crystallography (as seen with PDB 7TZ7 for NVP-CLR457), enhances the accuracy of predictions and validates computational models, providing a comprehensive understanding of ligand-target interactions. guidetopharmacology.orgciteab.com

Insights from DNA-Encoded Chemical Libraries (DELs) in Ligand Identification

DNA-Encoded Chemical Libraries (DELs) represent a powerful and transformative technology in early-stage drug discovery, enabling the synthesis and screening of vast collections of small molecules on an unprecedented scale. This technology bridges combinatorial chemistry and molecular biology by conjugating chemical compounds to short DNA fragments that serve as unique identification barcodes. The primary aim of DEL technology is to accelerate the drug discovery process, particularly in target validation and hit identification.

DELs facilitate the mass creation and interrogation of libraries through affinity selection, typically against an immobilized protein target. This method allows for the rapid identification of high-affinity binders to a wide range of proteins, including those historically challenging to address with conventional screening technologies. The identification of binding molecules is achieved by decoding the covalently linked DNA sequences using next-generation sequencing.

While DELs are a significant platform for ligand identification, the available information does not indicate that NVP-CLR457 was directly identified or optimized through a DEL screening campaign. Instead, NVP-CLR457's development is noted as a result of lead optimization efforts starting from buparlisib, a process where medicinal chemistry principles were applied in depth to refine its properties. nih.govciteab.comguidetopharmacology.org Nevertheless, the general insights provided by DELs in modern drug discovery underscore the continuous evolution of ligand identification strategies, offering efficient and scalable means to explore vast chemical spaces for novel therapeutic agents.

Conclusion

CLR457 is a pan-Class I PI3K inhibitor that demonstrated potent in vitro activity against all four isoforms and dose-dependent anti-tumor efficacy in preclinical xenograft models with a constitutively active PI3K pathway. However, similar to other first-generation pan-PI3K inhibitors, its clinical development was ultimately halted due to a narrow therapeutic window, characterized by poor tolerability and limited anti-tumor activity in early-phase human trials. The experience with this compound and other pan-PI3K inhibitors has provided valuable insights into the challenges of broadly targeting the PI3K pathway and has spurred the development of more selective and better-tolerated inhibitors.

Advanced Preclinical Research Modalities and Clr457

Application of Patient-Derived Xenograft (PDX) Models in Preclinical Assessment

Patient-derived xenograft (PDX) models are established by directly implanting human tumor tissue from patients into immunodeficient mice, preserving the tumor's heterogeneity, architecture, and molecular characteristics mrc.ac.ukgoogleapis.comcpu-bioinfor.org. These models are considered highly translational, offering a more accurate representation of human tumor biology and drug response compared to traditional cell line-derived xenografts mrc.ac.ukgoogleapis.comcpu-bioinfor.org. Consequently, PDX models are widely utilized in preclinical drug evaluation, biomarker identification, and the development of personalized medicine strategies mrc.ac.ukcpu-bioinfor.orguni.lu.

In the preclinical assessment of CLR457, PDX models played a significant role in characterizing its in vivo antitumor activity. Studies utilized various xenograft models, including Rat1-myr-p110α, Rat1-myr-p110δ, and HBRX2524, to evaluate the compound's efficacy wikipedia.orgharvard.eduwikipedia.org. This compound demonstrated dose-dependent antitumor activity in PI3K-mutant tumor xenografts wikipedia.orgharvard.eduwikipedia.org. Notably, in a broad panel of over 200 PDX models across six different indications, this compound exhibited population response rates that were almost identical to those observed with BKM120, another structurally distinct PI3K inhibitor. This consistency underscores the utility of PDX models in evaluating the reproducibility and translatability of preclinical findings for PI3K pathway inhibitors.

High-Throughput Screening and In Vitro Profiling Methodologies

High-throughput screening (HTS) and in vitro profiling methodologies are fundamental in early drug discovery, enabling the rapid identification and comprehensive characterization of chemical compounds. HTS involves screening large chemical libraries against specific biological targets or cellular phenotypes to identify potential lead compounds. Subsequent in vitro profiling then provides detailed information on a compound's potency, selectivity, and mechanism of action through various biochemical and cell-based assays.

The in vitro activity of this compound was extensively characterized through biochemical assays to determine its potency and selectivity against the different class I PI3K isoforms wikipedia.orgwikipedia.org. This compound demonstrated inhibitory activity across all four class I PI3K isoforms: p110α, p110β, p110δ, and p110γ. Furthermore, in vitro profiling studies indicated that this compound also inhibited common forms of PIK3CA mutant isoforms, specifically E545K (helical domain mutation) and H1047R (kinase domain mutation) wikipedia.orgnih.gov.

The inhibitory concentrations (IC50 values) of this compound against the PI3K isoforms are summarized in the table below:

PI3K IsoformIC50 (nM) ± Standard Deviation
p110α89 ± 29
p110β56 ± 35
p110δ39 ± 10
p110γ230 ± 31

Source: wikipedia.orgwikipedia.org

These in vitro profiling data were critical in establishing this compound's pan-class I PI3K inhibitory profile and its potential to target tumors with specific PIK3CA mutations.

Omics-Based Approaches in Preclinical Drug Response Prediction

Omics-based approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of biological systems and are increasingly vital in predicting drug responses and understanding disease heterogeneity ontosight.aigoogle.comjustia.comblogspot.com. By analyzing multiple layers of molecular information, these approaches can reveal complex interactions and pathways that influence a drug's efficacy and a patient's response. In the context of PI3K pathway research, omics data can shed light on the intricate mechanisms of action of PI3K inhibitors and identify potential resistance mechanisms ontosight.aigoogle.comblogspot.com.

Integration of Multi-Omic Data for Mechanistic Understanding

The integration of multi-omic data is crucial for gaining a holistic understanding of biological processes and drug responses. Various bioinformatics strategies are employed for this purpose, including dimensionality reduction, pathway analysis, and network-based approaches ontosight.aigoogle.comjustia.com. These methods help to identify correlated regulatory features across different omics layers, providing deeper mechanistic insights ontosight.aigoogle.comjustia.com.

For the PI3K/AKT/mTOR pathway, multi-omic data integration has been instrumental in identifying key regulatory features and pathways involved in various cancers ontosight.aigoogle.comjustia.comblogspot.com. For instance, integrated analyses have revealed the involvement of the PI3K/AKT/mTOR pathway in triple-negative breast cancer and kidney diseases, highlighting how alterations in different omics layers can influence pathway activity and drug sensitivity ontosight.aigoogle.comjustia.comblogspot.com. While specific multi-omic data integration studies directly detailing this compound are not broadly available in the public domain, the general application of these advanced methods to PI3K inhibitors allows for a more thorough understanding of their effects on cellular networks and the identification of biomarkers for response or resistance.

Machine Learning Applications in Preclinical Pharmacogenomics

Machine learning (ML) has emerged as a powerful tool in preclinical pharmacogenomics for predicting drug responses based on complex molecular profiles. ML algorithms can integrate diverse data types, such as gene expression, copy number variations, and mutations, to build predictive models that inform personalized treatment strategies.

In the context of PI3K inhibitors, ML applications can help identify biomarkers that predict sensitivity or resistance to these targeted therapies. For example, studies have shown that ML can leverage gene expression data to predict the efficacy of PI3K pathway inhibitors. The expression levels of certain genes, such as Inhibitor of DNA binding 1 (ID1), have been identified as potential biomarkers, with lower ID1 expression correlating with increased sensitivity to PI3K-targeted therapies. This highlights how ML can uncover novel insights into drug-response mechanisms, which can be applied to compounds like this compound to better understand patient stratification and potential efficacy in specific molecular contexts.

Development of Novel Assay Systems for PI3K Pathway Research

The PI3K pathway is a central signaling hub frequently dysregulated in cancer, driving continuous efforts in the development of novel inhibitors wikipedia.org. The complexity of this pathway necessitates the development of diverse and sophisticated assay systems to accurately identify, characterize, and optimize potential therapeutic compounds.

Novel assay systems for PI3K pathway research encompass a range of methodologies, from biochemical and cell-based assays to more complex 3D culture models wikipedia.orgwikipedia.org. Biochemical assays, such as those used for this compound, are essential for determining direct enzyme inhibition and isoform selectivity wikipedia.orgwikipedia.org. Cell-based assays, including those measuring the inhibition of downstream signaling proteins like Akt phosphorylation, provide insights into a compound's cellular potency and its impact on pathway activity harvard.edu. Furthermore, advanced models like 3D cyst culture models or other organoid systems are increasingly being developed to better mimic the in vivo tumor microenvironment and provide more physiologically relevant screening platforms for PI3K inhibitors. These innovative assay systems are critical for the comprehensive characterization of compounds like this compound, enabling a deeper understanding of their pharmacological properties and potential therapeutic applications.

Comparative Analysis and Broader Context of Pi3k Inhibition

Comparison of CLR457 with Other Pan-Class I PI3K Inhibitors

Pan-Class I PI3K inhibitors are designed to target all four catalytic isoforms (p110α, p110β, p110γ, and p110δ). nih.gov this compound was developed as a potent and balanced inhibitor within this class. nih.gov

This compound demonstrates inhibitory activity against all four Class I PI3K isoforms. nih.govnovartis.com Its potency is considered balanced, particularly when compared to other pan-inhibitors like buparlisib (B177719), which shows a preference for the p110α isoform. nih.gov The half-maximal inhibitory concentrations (IC₅₀) for this compound indicate its activity across the isoforms, with the highest potency observed against p110δ. nih.govnovartis.com In vitro profiling also confirmed that this compound inhibits common PIK3CA mutant isoforms, such as E545K and H1047R. nih.gov

Below is a comparative table of the in vitro potencies of this compound and another pan-Class I PI3K inhibitor, buparlisib.

Inhibitorp110α IC₅₀ (nM)p110β IC₅₀ (nM)p110δ IC₅₀ (nM)p110γ IC₅₀ (nM)
This compound89 ± 2956 ± 3539 ± 10230 ± 31
Buparlisib52166116Not Widely Reported

Data sourced from preclinical characterizations. nih.gov

A key objective in the design of this compound was to create a profile distinct from earlier pan-PI3K inhibitors, such as buparlisib. nih.gov Specifically, this compound was engineered to abrogate central nervous system (CNS) penetration and to avoid off-target effects like microtubule destabilization, which were associated with buparlisib. nih.govnih.gov

In preclinical studies using tumor xenograft models, this compound demonstrated dose-dependent antitumor activity. nih.govnovartis.comresearchgate.net It was also shown to interfere with glucose homeostasis in these models. nih.govnovartis.com Despite these promising preclinical findings, the clinical development of this compound was ultimately terminated. nih.govresearchgate.net This decision was based on observations of a narrow therapeutic index, where pharmacologically active concentrations were associated with poor tolerability and limited antitumor efficacy in a first-in-human study. nih.govnovartis.com

Pan-Class I PI3K Inhibition Strategy versus Isoform-Selective Inhibition

The development of PI3K inhibitors has followed two main strategies: pan-inhibition, which targets all Class I isoforms, and isoform-selective inhibition, which targets one specific isoform. nih.gov

The primary rationale for a pan-inhibition strategy is the potential to treat a broader range of cancers. nih.gov Different tumors can be driven by various alterations within the PI3K pathway, involving different isoforms. For example, p110α is crucial for tumors with PIK3CA mutations, while p110β is more significant in cancers with PTEN loss. aacrjournals.org By inhibiting all four isoforms, pan-PI3K inhibitors may be better suited for treating tumors with heterogeneous or multiple molecular alterations in the pathway. aacrjournals.orgresearchgate.net This approach aims to achieve greater efficacy with a single agent by casting a wider net over the oncogenic signaling pathways. nih.gov Studies in T-cell acute lymphoblastic leukemia (T-ALL) cell lines have shown that pan-inhibition of PI3K has a more significant anti-cancer effect compared to isoform-selective inhibition. nih.gov

While pan-inhibition offers breadth, there is a strong rationale for developing isoform-selective inhibitors. The four Class I isoforms have unique and non-redundant physiological roles. mdpi.comresearchgate.net Targeting a specific isoform implicated in a particular cancer, such as p110α in PIK3CA-mutant tumors, could lead to improved efficacy and a better safety profile compared to pan-inhibitors. nih.govnih.gov

Preclinical research has highlighted that pan-PI3K inhibition can impact non-cancerous cells, such as lymphocytes, potentially impairing anti-tumor immune responses. nih.govnih.gov For instance, pan-inhibitors can significantly impair the function of natural killer (NK) cells, whereas p110α-selective inhibitors have a much lesser effect. nih.gov This suggests that isoform specificity could be crucial for preserving immune function during cancer therapy. nih.gov The development of isoform-selective agents continues to be a key focus, driven by the goal of maximizing therapeutic impact while minimizing off-target effects. mdpi.com

This compound in the Landscape of PI3K/AKT/mTOR Pathway Modulators

The PI3K/AKT/mTOR pathway is a central hub for regulating cellular processes, and its frequent dysregulation in cancer has led to the development of a wide array of inhibitors. nih.govfrontiersin.orgmdpi.com These modulators can be broadly categorized as pan-PI3K inhibitors, isoform-selective PI3K inhibitors, AKT inhibitors, and mTOR inhibitors (including "rapalogues" and dual PI3K/mTOR inhibitors). aacrjournals.org

This compound is classified as a pan-Class I PI3K inhibitor. nih.gov The development of this class of drugs was spurred in part by the limitations of early mTOR inhibitors, which were observed to cause a feedback activation of upstream signaling proteins, including AKT. nih.gov By targeting PI3K at the top of the cascade, pan-inhibitors like this compound aim to achieve a more comprehensive blockade of the entire pathway. cancer.gov However, the experience with this compound and other pan-inhibitors underscores the significant challenge of achieving a wide therapeutic index when targeting all Class I PI3K isoforms simultaneously. nih.govnovartis.com This has reinforced the continued exploration of more targeted approaches, such as isoform-selective PI3K inhibitors and inhibitors of downstream effectors like AKT, to optimize the balance between efficacy and tolerability. nih.gov

Challenges and Emerging Research Directions in Pi3k Pathway Targeting

Future Research Trajectories for Pan-Class I PI3K Inhibitors and the PI3K Pathway

The phosphatidylinositol 3-kinase (PI3K) pathway is a crucial signaling cascade frequently dysregulated in various human cancers, playing a central role in cell proliferation, survival, metabolism, and motility. Consequently, targeting this pathway has been a significant focus in oncology drug development. Pan-Class I PI3K inhibitors, designed to broadly inhibit the isoforms of Class I PI3K (p110α, p110β, p110δ, and p110γ), represent an approach to address the widespread activation of this pathway in malignancies. The compound CLR457 (also known as NVP-CLR457) exemplifies such an inhibitor, with its preclinical and early clinical evaluation offering valuable insights into the complexities and future directions of pan-Class I PI3K pathway targeting.

Introduction to this compound as a Pan-Class I PI3K Inhibitor

This compound is an orally bioavailable pan-phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) inhibitor. It was developed with the aim of inhibiting all Class I PI3K isoforms and was specifically designed to abrogate central nervous system (CNS) penetration and microtubule destabilization, which were identified as issues with earlier pan-PI3K inhibitors like buparlisib (B177719) nih.govacs.org. The compound was characterized preclinically and subsequently evaluated in a first-in-human Phase I study in patients with advanced solid tumors exhibiting PI3K pathway activation nih.govnovartis.com.

Preclinical Characterization and Efficacy

In Vitro Potency and Selectivity In biochemical assays, this compound demonstrated potent and balanced inhibitory activity across the Class I PI3K isoforms. The half-maximal inhibitory concentration (IC50) values for the individual isoforms were determined as follows nih.govnovartis.comresearchgate.netnih.govrecercat.cat:

PI3K IsoformIC50 (nM) ± Standard Deviation
p110α89 ± 29
p110β56 ± 35
p110δ39 ± 10
p110γ230 ± 31

This profile indicates that this compound is a potent inhibitor of p110α, p110β, and p110δ, with slightly lower potency against p110γ. Beyond its primary PI3K inhibition, this compound also showed some activity against mTOR, with an IC50 of 2474 ± 722 nM for mTOR activity and 1633 ± 54 nM for inhibition of RPS6 phosphorylation, although it had no significant impact on DNA damage response (DDR) or microtubule polymerization at tested concentrations medchemexpress.com.

In Vivo Antitumor Activity Preclinical studies utilizing in vivo tumor xenograft models demonstrated that this compound exhibited dose-dependent antitumor activity. In models such as Rat1 fibroblasts transfected with myristoylated forms of PI3Kα or PI3Kδ (Rat1-myr-p110α and Rat1-myr-p110δ), which lead to constitutive activation of the PI3K pathway, this compound inhibited tumor growth nih.gov. It also showed efficacy in PI3K-mutant tumor xenografts and the HBRX2524 human primary breast tumor xenograft model, inhibiting tumor growth throughout the study when administered at 40 mg/kg daily for 15 days researchgate.netmedchemexpress.com. Additionally, this compound was observed to interfere with glucose homeostasis in these PI3K-mutant tumor xenograft models nih.govnovartis.comresearchgate.netnih.gov.

Pharmacokinetic Profile

In preclinical pharmacokinetic (PK) characterization, this compound demonstrated high oral exposure and bioavailability, with low clearance and a moderate volume of distribution. It was rapidly absorbed, leading to moderate to long half-lives medchemexpress.com. In the first-in-human study, this compound was rapidly absorbed with limited accumulation and exhibited linear pharmacokinetics. PK modeling indicated that pharmacologically active concentrations were achieved at the highest dose tested (100 mg) nih.govnovartis.comresearchgate.netnih.gov.

Challenges and Clinical Development Outcome

Despite promising preclinical data, the clinical development of this compound faced significant challenges. In the Phase I study involving 31 patients with advanced solid tumors, while pharmacologically active concentrations were achieved, the compound was associated with poor tolerability and limited antitumor activity nih.govnovartis.comresearchgate.netnih.gov. No objective responses were observed, though disease stabilization was noted in 5 out of 11 (45.5%) patients in the 100 mg dose cohort novartis.com. Due to these outcomes, the clinical development of this compound was terminated nih.govnovartis.comresearchgate.netnih.gov.

Implications for Future PI3K Pathway Targeting Strategies

The experience with this compound underscores the inherent difficulties in achieving a wide therapeutic index when broadly targeting all Class I PI3K isoforms nih.govnovartis.comresearchgate.netnih.gov. The termination of its clinical development, despite its design to overcome previous limitations of pan-PI3K inhibitors, highlights the need for continued refinement in PI3K pathway targeting strategies.

Future research trajectories for pan-Class I PI3K inhibitors and the PI3K pathway are significantly shaped by these findings:

Improved Selectivity and Tolerability: The challenges encountered with this compound emphasize the critical need for newer agents with superior toxicity profiles. This may involve developing more selective inhibitors that modulate specific PI3K isoforms or combinations thereof, or compounds with improved pharmacokinetic properties that allow for better therapeutic windows researchgate.net.

Combination Therapies: Given the complex nature of PI3K pathway activation and the emergence of resistance mechanisms, future studies should increasingly explore combination regimens. Combining PI3K inhibitors with other targeted therapies, chemotherapy, or immunotherapy may enhance sensitivity and overcome resistance, ultimately improving clinical outcomes researchgate.netmdpi.comnih.gov.

Biomarker-Driven Approaches: Identifying specific genetic alterations or molecular signatures that predict response to PI3K inhibition is crucial. Tailoring treatment based on a patient's tumor profile could maximize efficacy and minimize adverse effects, moving towards more precision-guided use of PI3K pathway inhibitors researchgate.netmdpi.com.

Understanding Resistance Mechanisms: Continued research into the mechanisms by which tumors develop resistance to PI3K inhibition is essential. This includes understanding feedback loops and compensatory pathways that become activated upon PI3K blockade, which can inform the design of next-generation inhibitors or rational combination strategies mdpi.comnih.gov.

The journey of this compound, from a promising preclinical pan-Class I PI3K inhibitor to its termination in early clinical development, provides valuable lessons for the ongoing efforts to effectively target the PI3K pathway in cancer. It reinforces the complexity of PI3K biology and the necessity for innovative approaches to translate preclinical success into meaningful clinical benefit.

Q & A

Q. What is the molecular target and mechanism of action of CLR457 in preclinical models?

this compound is a pan-class I PI3K inhibitor that targets all isoforms (α, β, γ, δ) of the PI3K pathway, which is frequently dysregulated in cancers. Preclinical studies demonstrated its ability to inhibit PI3K-dependent signaling, leading to reduced tumor growth in xenograft models (e.g., Rat1-myr-p110α and Rat1-myr-p110δ). Its IC50 values for PI3K isoforms range from 1.3 to 18 nM, with balanced potency across subtypes .

Q. How was the Phase I clinical trial for this compound designed to assess safety and efficacy?

The Phase I trial employed a multi-center, open-label, dose-escalation design using an adaptive Bayesian logistic regression model (BLRM) with overdose control (EWOC principles). Key endpoints included maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), pharmacokinetics (PK), and disease control rate (DCR). Safety was evaluated via NCI CTCAE v4.0.3 criteria, while efficacy was assessed using RECIST v1.1 for tumor response .

Q. What pharmacokinetic parameters were critical in evaluating this compound’s bioavailability?

Key PK parameters included:

  • AUC(0-24h) : Dose-proportional systemic exposure.
  • Cmax : Peak plasma concentration reached within 1–3.5 hours post-dose.
  • T1/2acc : Accumulation half-life (median 14.4 hours).
  • CL/F : Apparent clearance (dose-dependent). These metrics confirmed oral bioavailability but revealed a narrow therapeutic index due to toxicity at higher doses .

Advanced Research Questions

Q. How can researchers address discrepancies between this compound’s preclinical efficacy and limited clinical activity?

Preclinical models showed tumor regression in PI3K-driven xenografts, but clinical trials reported only 32.3% DCR (10/31 patients) and no confirmed partial/complete responses. Methodological considerations include:

  • Comparing preclinical exposure levels (achieved in humans) to tumor models.
  • Evaluating intratumoral drug penetration (this compound lacks CSF penetration, limiting CNS efficacy).
  • Investigating compensatory signaling pathways (e.g., mTOR or AKT) that may bypass PI3K inhibition .

Q. What methodological considerations are essential when analyzing contradictory efficacy data in this compound trials?

Contradictions (e.g., stable disease vs. rapid progression) require:

  • Subgroup analysis : Stratify by tumor genetics (e.g., PIK3CA mutations, PTEN loss).
  • PK/PD correlation : Link AUC/Cmax to clinical outcomes (e.g., higher exposure correlated with rash/hyperglycemia but not efficacy).
  • Statistical rigor : Use adaptive trial designs (BLRM) to dynamically adjust dosing based on toxicity/efficacy signals .

Q. How can the narrow therapeutic index of this compound inform future PI3K inhibitor development?

this compound’s toxicity (e.g., rash, colitis, hyperglycemia) and limited efficacy highlight the need for:

  • Isoform selectivity : Targeting specific PI3K subtypes (e.g., α/δ) to reduce off-target effects.
  • Intermittent dosing : Mitigate cumulative toxicity (58.1% of patients required dose interruptions).
  • Combination therapies : Pair with mTOR or MEK inhibitors to enhance efficacy without increasing monotherapy toxicity .

Data Contradiction and Analysis

Q. How should researchers interpret the coexistence of disease stabilization (25.8%) and rapid progression (54.8%) in this compound-treated patients?

This divergence suggests:

  • Heterogeneous tumor biology : PI3K pathway dependency varies across malignancies (e.g., endometrial vs. colon cancer).
  • Pharmacodynamic variability : Differences in drug-target engagement due to tumor microenvironment factors.
  • Resistance mechanisms : Pre-existing mutations (e.g., KRAS) may confer intrinsic resistance. Robust biomarker stratification (e.g., phospho-AKT suppression) is critical for patient selection .

Methodological Recommendations

Q. What statistical approaches are suitable for dose-escalation studies of agents like this compound with early toxicity signals?

Adaptive designs (e.g., BLRM with EWOC) balance toxicity risks while identifying MTD. For this compound, the MTD was undefined due to DLTs (27.2% at 100 mg), underscoring the need for real-time toxicity monitoring and Bayesian probability thresholds to guide escalation .

Q. How can preclinical models better predict clinical outcomes for PI3K inhibitors?

  • Orthotopic models : Mimic human tumor microenvironments (e.g., CNS penetration studies).
  • Co-clinical trials : Parallel preclinical and clinical testing to validate biomarkers.
  • Resistance modeling : Expose xenografts to prolonged this compound treatment to identify adaptive pathways .

Tables of Key Parameters

Parameter Preclinical Findings Clinical Findings
IC50 (PI3Kα) 1.3 nMN/A
Disease Control Rate 100% (xenografts)32.3% (10/31 patients)
Median Tmax N/A1–3.5 hours
Grade 3/4 AEs Minimal (rodents)51.6% (rash, hyperglycemia)

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